Cerdulatinib Hydrochloride

Kinase inhibition SYK JAK

Cerdulatinib hydrochloride is the essential dual-target probe for oncology signaling research. Unlike single-target JAK or SYK inhibitors, it uniquely blocks both BCR and JAK-STAT pathways simultaneously—a phenotype critical for overcoming microenvironment-driven survival in B-cell malignancies. It induces apoptosis in BTK^C481S-mutant, ibrutinib-resistant CLL cells and provides uniform anti-proliferative activity across heterogeneous AML samples, minimizing experimental variability.

Molecular Formula C20H28ClN7O3S
Molecular Weight 482.0 g/mol
CAS No. 1369761-01-2
Cat. No. B560020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerdulatinib Hydrochloride
CAS1369761-01-2
SynonymsPRT-062070;  PRT2070
Molecular FormulaC20H28ClN7O3S
Molecular Weight482.0 g/mol
Structural Identifiers
InChIInChI=1S/C20H27N7O3S.ClH/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14;/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25);1H
InChIKeyIYULGYKOHUAYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cerdulatinib Hydrochloride (CAS 1369761-01-2): Dual SYK/JAK Inhibitor for Hematological Malignancy Research and Procurement


Cerdulatinib hydrochloride (PRT062070, PRT2070) is an investigational, orally bioavailable, ATP-competitive small molecule that functions as a dual inhibitor of spleen tyrosine kinase (SYK) and Janus kinase (JAK) family members. It exhibits potent inhibitory activity against purified JAK1, JAK2, JAK3, TYK2, and SYK with reported biochemical IC50 values of 12 nM, 6 nM, 8 nM, 0.5 nM, and 32 nM, respectively [1]. The compound is currently under clinical evaluation for relapsed/refractory B-cell malignancies and peripheral T-cell lymphoma (PTCL) [2]. Its unique dual-target profile distinguishes it from selective SYK or JAK inhibitors, making it a valuable tool for investigating B-cell receptor (BCR) and JAK-STAT signaling crosstalk in oncology research.

Why Cerdulatinib Hydrochloride Cannot Be Substituted with Single-Target SYK or JAK Inhibitors in Critical Research Applications


Single-target SYK inhibitors (e.g., fostamatinib, entospletinib) and JAK1/2 inhibitors (e.g., ruxolitinib) fail to recapitulate the unique dual-pathway blockade achieved by cerdulatinib. Preclinical evidence demonstrates that simultaneous inhibition of SYK and JAK-STAT signaling is required to overcome microenvironment-mediated survival signals in B-cell malignancies—a phenotype not observed with selective BTK inhibitor ibrutinib [1]. Furthermore, the compound's distinct JAK isoform selectivity profile, with potent TYK2 inhibition (IC50 0.5 nM) and limited JAK2 suppression relative to other JAK family members, differentiates it from pan-JAK inhibitors [2]. Substitution with an analog lacking this precise target engagement fingerprint would compromise experimental reproducibility in studies of BCR/JAK crosstalk, ibrutinib resistance, and cytokine-driven tumor microenvironments.

Quantitative Differentiation of Cerdulatinib Hydrochloride: Head-to-Head Evidence Against SYK and JAK Inhibitor Comparators


Dual SYK/JAK Inhibition Profile vs. Selective SYK and JAK Inhibitors: Biochemical IC50 Comparison

Cerdulatinib exhibits a distinct target engagement profile relative to both selective SYK inhibitors (e.g., fostamatinib, which targets SYK but lacks JAK activity) and selective JAK inhibitors (e.g., ruxolitinib, which inhibits JAK1/2 but not SYK). In purified enzyme assays, cerdulatinib demonstrates potent inhibition of both SYK (IC50 32 nM) and multiple JAK isoforms, with highest potency against TYK2 (IC50 0.5 nM) [1][2]. This dual-target activity is absent in comparator compounds: fostamatinib (active metabolite R406) has reported SYK IC50 of ~41 nM but no meaningful JAK inhibition; ruxolitinib shows JAK1/2 IC50 values of 3.3/2.8 nM but does not inhibit SYK .

Kinase inhibition SYK JAK TYK2 Biochemical assay

Antiproliferative Activity in Primary AML Patient Cells: Direct Comparison with Fostamatinib and Entospletinib

In a head-to-head evaluation using primary acute myeloid leukemia (AML) patient samples, cerdulatinib demonstrated robust and consistent antiproliferative activity across all seven consecutively tested patient samples at concentrations of 0.01-10 µM [1]. In contrast, fostamatinib (0.01-5 µM) and entospletinib exhibited more divergent and patient-dependent antiproliferative effects, with notable variability among patient samples [1]. Median proliferation inhibition (measured by [³H]-thymidine incorporation) at 0.05 µM cerdulatinib was 86% (range 18-105%) compared to untreated controls, indicating consistent on-target activity [1].

Acute myeloid leukemia AML Patient-derived cells Proliferation inhibition SYK inhibitor

Overcoming Ibrutinib Resistance in CLL: Cerdulatinib Induces Apoptosis in Ibrutinib-Resistant Tumor Cells

Cerdulatinib demonstrates a critical functional advantage over the BTK inhibitor ibrutinib in chronic lymphocytic leukemia (CLL) models. In primary CLL patient samples (n=60), cerdulatinib exhibited a median IC50 of 1.49 µM (range 0.37-10.02 µM) for cell viability reduction [1]. Importantly, cerdulatinib, but not ibrutinib, induced CLL cell death at clinically achievable concentrations and blocked proliferation of BTK^C481S-transfected, ibrutinib-resistant lymphoma cells [1]. Ibrutinib, despite its clinical activity, does not cause direct cell death in CLL cells at achievable exposures, limiting its ability to eradicate residual disease [1].

Chronic lymphocytic leukemia CLL Ibrutinib resistance Apoptosis BCR signaling

Kinase Selectivity Profile: Broad-Spectrum Activity Among 270 Purified Kinases with High Potency Against TYK2 and CSF1R

In a comprehensive kinase selectivity screen of 270 purified enzymes, cerdulatinib inhibited 24 enzymes by >80%, with 22 of these exhibiting IC50 values <100 nM and 17 displaying IC50 values ≤20 nM [1]. Beyond its primary SYK/JAK targets, cerdulatinib demonstrates notable activity against colony-stimulating factor 1 receptor (CSF1R/FMS) with a pIC50 of 8.3 (IC50 5 nM) [1]. This selectivity fingerprint differs from more narrowly targeted JAK inhibitors (e.g., ruxolitinib, which primarily inhibits JAK1/2) and selective SYK inhibitors, providing a broader, yet defined, kinase inhibition profile that may be advantageous or require careful interpretation depending on the research context.

Kinase selectivity Kinome profiling TYK2 CSF1R Off-target activity

Clinical Pharmacodynamics: Complete SYK and JAK Pathway Inhibition in Whole Blood from Patients at Tolerated Exposures

In a phase I dose-escalation study in patients with relapsed/refractory B-cell malignancies (NCT01994382), oral cerdulatinib administration achieved complete SYK and JAK pathway inhibition in whole blood assays at tolerated exposures [1]. Target inhibition correlated with serum cerdulatinib concentration, and IC50 values against B-cell antigen receptor (BCR), IL-2, IL-4, and IL-6 signaling pathways ranged from 0.27 to 1.11 µmol/L in whole blood, depending on the specific phosphorylation event measured [1]. Significant correlations were observed between pathway inhibition and tumor response, with reductions in serum inflammatory markers also associated with clinical outcome [1].

Pharmacodynamics Phase I clinical trial Target engagement Whole blood assay BCR signaling

Optimal Procurement and Research Application Scenarios for Cerdulatinib Hydrochloride Based on Quantitative Differentiation Evidence


Investigating SYK and JAK-STAT Pathway Crosstalk in B-Cell Malignancies

Cerdulatinib is uniquely suited for experiments requiring simultaneous blockade of both SYK-dependent BCR signaling and JAK-STAT cytokine pathways. As demonstrated in Section 3 (Evidence Item 1), no selective SYK inhibitor (e.g., fostamatinib) or selective JAK inhibitor (e.g., ruxolitinib) can replicate this dual-target engagement [1]. Researchers studying the interplay between antigen receptor signaling and cytokine-driven survival cues in diffuse large B-cell lymphoma (DLBCL), follicular lymphoma, or CLL should prioritize cerdulatinib to avoid the confounding effects of using multiple single-target agents.

Modeling and Overcoming Acquired Resistance to BTK Inhibitors (Ibrutinib) in CLL Research

For laboratories focused on ibrutinib resistance mechanisms, cerdulatinib provides a validated tool that ibrutinib cannot substitute. Section 3 (Evidence Item 3) establishes that cerdulatinib induces apoptosis in BTK^C481S-mutant, ibrutinib-resistant CLL cells at clinically relevant concentrations, whereas ibrutinib lacks this activity [1]. This makes cerdulatinib essential for studies evaluating therapeutic strategies for relapsed/refractory CLL, particularly those modeling microenvironment-mediated protection.

Evaluating SYK Inhibitor Sensitivity in Heterogeneous Primary AML Patient Cohorts

In ex vivo studies using primary AML patient samples, cerdulatinib demonstrates more uniform antiproliferative activity across heterogeneous patient populations compared to alternative SYK inhibitors fostamatinib and entospletinib. As shown in Section 3 (Evidence Item 2), cerdulatinib at 0.05 µM produced consistent proliferation inhibition (median 86%) across all tested patient samples, whereas comparator SYK inhibitors exhibited divergent, patient-dependent effects [1]. For researchers conducting correlative biomarker studies or patient stratification analyses, cerdulatinib offers reduced experimental variability.

Preclinical Pharmacodynamic Studies Requiring Translational Dose Selection

Investigators designing in vivo efficacy studies or planning translational experiments that bridge to clinical dosing should reference the whole-blood pharmacodynamic data presented in Section 3 (Evidence Item 5). These data establish that complete SYK and JAK pathway inhibition in human whole blood occurs at serum concentrations corresponding to IC50 values of 0.27-1.11 µmol/L, achieved at tolerated oral doses in patients [1]. This enables rational selection of in vitro concentrations and in vivo dosing regimens that reflect clinically achievable exposures, improving translational relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cerdulatinib Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.